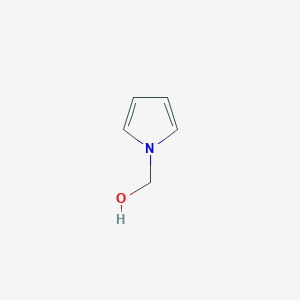

1H-Pyrrole-1-methanol

CAS No.: 92776-61-9

Cat. No.: VC18666045

Molecular Formula: C5H7NO

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92776-61-9 |

|---|---|

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.12 g/mol |

| IUPAC Name | pyrrol-1-ylmethanol |

| Standard InChI | InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2 |

| Standard InChI Key | UWYCMJHIERYINA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1H-Pyrrole-1-methanol consists of a five-membered aromatic pyrrole ring (C₄H₄N) with a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom. The molecular formula C₅H₇NO corresponds to a molar mass of 113.12 g/mol. The planar pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons (four from the double bonds and two from the nitrogen lone pair). The hydroxymethyl group introduces a polar, hydrogen-bonding-capable substituent, enhancing solubility in protic solvents and enabling interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₇NO | |

| Molar mass | 113.12 g/mol | |

| Hybridization (N) | sp² | |

| Aromatic system | 6 π-electrons | |

| Functional groups | Pyrrole ring, hydroxymethyl |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H NMR spectrum typically shows signals for the pyrrole protons (δ 6.2–6.8 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) . The IR spectrum reveals O-H stretching vibrations near 3200–3400 cm⁻¹ and C-N stretches at 1200–1300 cm⁻¹.

Synthetic Methodologies

Direct Hydroxymethylation

The most common synthesis involves the reaction of pyrrole with formaldehyde under acidic or basic conditions:

Optimized conditions include using methanol or ethanol as solvents at 25–60°C, achieving yields of 60–80%. Side reactions, such as over-alkylation or polymerization, are minimized by controlling stoichiometry and reaction time .

Table 2: Representative Synthetic Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Formaldehyde | Methanol | 25 | 65 | |

| Paraformaldehyde | Dioxane | 60 | 75 | |

| Glyoxylic acid | Water | 40 | 70 |

Alternative Routes

Palladium-catalyzed reactions and multi-component condensations offer complementary pathways. For example, Pd(OAc)₂-mediated cyclizations enable the incorporation of sulfonyl or carbonyl groups at specific positions on the pyrrole ring . These methods are valuable for generating derivatives with tailored biological or electronic properties .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5). The hydroxymethyl group directs incoming electrophiles to these sites due to its electron-donating resonance effects . Common reactions include:

-

Sulfonation: Treatment with sulfonyl chlorides yields sulfonated derivatives .

-

Acylation: Acetic anhydride acetylates the hydroxymethyl group, forming esters.

Hydrogen Bonding and Supramolecular Assembly

The -CH₂OH group participates in O-H···N hydrogen bonds, influencing crystallization behavior. In the solid state, 1H-pyrrole-1-methanol forms cyclic trimers via head-to-tail hydrogen bonding, akin to 1H-imidazole-1-methanol . These interactions are critical for designing coordination polymers or drug delivery systems .

Biological and Industrial Applications

Medicinal Chemistry

1H-Pyrrole-1-methanol serves as a precursor for bioactive molecules, including:

-

Antimicrobial agents: Derivatives exhibit activity against Gram-positive bacteria.

-

Kinase inhibitors: The hydroxymethyl group enhances binding to ATP pockets .

Materials Science

The compound’s electronic properties make it suitable for:

-

Conductive polymers: Pyrrole-based polymers doped with hydroxymethyl groups show improved conductivity.

-

Metal-organic frameworks (MOFs): Hydrogen-bonding motifs facilitate the construction of porous networks .

Future Directions

Research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume